Crocetine dimethyl ester

Catalog No.
S624863
CAS No.
5892-54-6
M.F
C22H28O4
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crocetine dimethyl ester

CAS Number

5892-54-6

Product Name

Crocetine dimethyl ester

IUPAC Name

dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+

InChI Key

OXNHRKGZZFWUQZ-QORFUXSJSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC

Synonyms

dimethylcrocetin

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C

Anti-inflammatory and Antioxidant Properties

CDME exhibits anti-inflammatory and antioxidant properties, suggesting its potential role in managing conditions like chronic inflammation and oxidative stress-related diseases. Studies have shown that CDME:

  • Reduces inflammation: CDME can suppress the production of inflammatory markers such as cytokines and interleukins, potentially alleviating inflammatory responses [Source: "Crocetin: A Systematic Review" on National Institutes of Health (.gov) website, ].
  • Combats oxidative stress: CDME demonstrates free radical scavenging activity, potentially protecting cells from oxidative damage associated with various diseases [Source: "Crocetin: A Systematic Review" on National Institutes of Health (.gov) website, ].

Crocetine dimethyl ester is a carotenoid compound derived from crocetin, which is known for its vibrant yellow color and is primarily extracted from the gardenia fruit. The chemical structure of crocetine dimethyl ester is represented by the formula C22H28O4, with a molecular weight of 356.46 g/mol. This compound features a polyunsaturated conjugated acid structure characterized by four side-chain methyl groups and seven conjugated double bonds, which can exist in both cis and trans forms. The stability of these forms varies, with the trans form typically being more stable than the cis form .

The primary focus of CDME research is its potential antioxidant activity. Studies suggest it can scavenge free radicals, potentially protecting cells from oxidative damage []. However, the exact mechanism by which it exerts this effect needs further investigation.

Toxicity

Limited data exists on the specific toxicity of CDME. However, considering its natural origin from saffron (a spice used in food), it's likely to have low inherent toxicity [].

Due to its reactive double bonds. Notably, it is sensitive to thermal treatment, light, and pH, leading to oxidation and isomerization under certain conditions. The compound can be synthesized through esterification reactions, including the reaction of gardenia yellow pigment with anhydrous methanol in the presence of sodium methoxide, yielding a high purity product . Additionally, synthetic methods such as the Wittig reaction have been employed to produce crocetine dimethyl ester by combining specific aldehydes and esters .

Crocetine dimethyl ester exhibits several biological activities that contribute to its potential therapeutic applications. Research indicates that it possesses antioxidant properties, which help mitigate oxidative stress in cells. Furthermore, it has demonstrated anti-inflammatory effects and hepatoprotective capabilities, making it a candidate for protecting liver function. Neuroprotective properties have also been noted, suggesting potential benefits in neurological health .

The synthesis of crocetine dimethyl ester can be achieved through multiple methods:

  • Esterification Method: Involves reacting gardenia yellow pigment with anhydrous methanol and sodium methoxide, resulting in a high-purity product after recrystallization .
  • Wittig Reaction: This method combines 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde with γ-chloro methyl tiglate to yield crocetine dimethyl ester with a reported yield of 78.6% .
  • Shortened Synthesis Route: A six-step synthesis has been developed that can be reduced to four steps for efficiency .

Crocetine dimethyl ester has various applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is investigated for use in treatments for conditions related to oxidative stress and inflammation.
  • Food Industry: Its coloring properties make it suitable as a natural dye in food products.
  • Cosmetics: The compound's protective effects on skin cells may find applications in skincare formulations.

Studies on crocetine dimethyl ester have explored its interactions with various biological systems. It has been shown to interact positively with cellular mechanisms involved in reducing oxidative stress and inflammation. Research indicates that crocetine dimethyl ester may enhance the bioavailability of other compounds when used in conjunction with them .

Crocetine dimethyl ester shares structural similarities with several other carotenoids and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
CrocetinPolyunsaturated structure similar to croceteneDirect precursor to crocetine dimethyl ester
ZeaxanthinContains a long chain of conjugated double bondsKnown for its role in vision protection
LuteinSimilar carotenoid structurePrimarily found in green leafy vegetables
Beta-CarotenePro-vitamin A carotenoidPrecursor to vitamin A

Crocetine dimethyl ester is unique due to its specific methylation pattern and enhanced solubility compared to other carotenoids, which may influence its bioactivity and potential therapeutic applications .

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Exact Mass

356.19875937 g/mol

Monoisotopic Mass

356.19875937 g/mol

Heavy Atom Count

26

UNII

604TT10Y72

Wikipedia

Crocetin dimethyl ester

Dates

Modify: 2024-04-14

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